molecular formula C14H30N2 B1346260 1-Decylpiperazine CAS No. 63207-03-4

1-Decylpiperazine

Cat. No.: B1346260
CAS No.: 63207-03-4
M. Wt: 226.4 g/mol
InChI Key: UUWUIWUPMVSNGJ-UHFFFAOYSA-N
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Description

1-Decylpiperazine is a chemical compound with the molecular formula C₁₄H₃₀N₂ It is a derivative of piperazine, where a decyl group is attached to one of the nitrogen atoms in the piperazine ring

Mechanism of Action

Target of Action

1-Decylpiperazine is a derivative of piperazine . Piperazine and its derivatives are known to target the GABA (γ-aminobutyric acid) receptors . These receptors play a crucial role in the nervous system as they are responsible for reducing neuronal excitability .

Mode of Action

This compound, like other piperazine derivatives, acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis of the worm . This action is thought to be the primary mechanism by which piperazine derivatives exert their anthelmintic effects .

Biochemical Pathways

Piperazine derivatives are known to be involved in various biochemical pathways due to their interaction with gaba receptors . The activation of these receptors can lead to changes in several downstream effects, including the modulation of neurotransmitter release, ion channel conductivity, and neuronal excitability .

Pharmacokinetics

The nitrogen atoms in piperazine derivatives serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .

Result of Action

The primary result of this compound’s action is the paralysis of parasites, which allows the host body to easily expel the invasive organism . This is due to the compound’s interaction with GABA receptors, leading to hyperpolarization of nerve endings .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container to maintain its stability . Additionally, it should be prevented from being released into the environment .

Biochemical Analysis

Biochemical Properties

1-Decylpiperazine plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. This interaction can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate. Additionally, this compound can bind to GABA (gamma-aminobutyric acid) receptors, modulating their activity and influencing neurotransmission .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK (mitogen-activated protein kinase) pathway, which plays a crucial role in cell growth and differentiation. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes . These effects can impact cellular metabolism, including the regulation of energy production and the synthesis of biomolecules.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. At the molecular level, this compound can bind to enzymes, receptors, and other proteins, influencing their activity and function. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, this compound can activate or inhibit receptors by binding to their ligand-binding domains, modulating their signaling activity . These interactions can lead to changes in gene expression, enzyme activity, and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in changes in cellular function, including alterations in cell growth, differentiation, and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating neurotransmission and enhancing cognitive function. At high doses, this compound can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the effects of this compound change significantly at specific dosage levels. These findings highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and can further interact with other metabolic pathways. The involvement of this compound in these pathways can impact cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, this compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria . The distribution of this compound within tissues can also influence its activity and function, as different tissues may have varying levels of transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decylpiperazine can be synthesized through several methods. One common approach involves the alkylation of piperazine with decyl halides. For instance, piperazine can react with decyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction typically occurs under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Decylpiperazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the decyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Alkyl halides or sulfonates can be used in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted piperazines depending on the reactant used.

Scientific Research Applications

1-Decylpiperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Industry: It is used in the production of specialty chemicals and as a precursor for surfactants and other functional materials.

Comparison with Similar Compounds

    1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

    1-(3-Chlorophenyl)piperazine: Used in the synthesis of antidepressant drugs.

    1-(2-Chlorophenyl)piperazine: Another derivative with potential pharmacological applications.

Uniqueness of 1-Decylpiperazine: this compound is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This makes it suitable for applications where hydrophobic interactions are important, such as in the design of surfactants or membrane-active agents.

Properties

IUPAC Name

1-decylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2/c1-2-3-4-5-6-7-8-9-12-16-13-10-15-11-14-16/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWUIWUPMVSNGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282353
Record name 1-Decylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63207-03-4
Record name 63207-03-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Decylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63207-03-4
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Synthesis routes and methods I

Procedure details

53.4 Grams of 1-ethoxycarbonyl-4-decylpiperazine is combined with 300 ml. of concentrated hydrochloric acid and refluxed with stirring under a nitrogen atmosphere for approximately 48 hours. After cooling to room terperature the solvents are removed under reduced pressure. The resulting solid is suspended in ethanol, filtered, and air-dried to yield 1-decylpiperazine.
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Synthesis routes and methods II

Procedure details

A mixture of 2.02 g of ethyl 1-piperazinecarboxylate, 1.92 g of anhydrous potassium carbonate, 3.08 g of decyl bromide and 20 ml of 2-butanone was stirred overnight at 80° C. After addition of water, the reaction mixture was extracted with ethyl acetate. The ethyl acetate layer was extracted with 3N hydrochloric acid. The extract was made alkaline with potassium carbonate and then extracted with ethyl acetate. The extract was washed with water, dried over anhydrous sodium sulfate and concentrated under reduced pressure Ethanol (20 ml) and ml of 10% aqueous sodium hydroxide were added to the residue, and the mixture was stirred overnight at 100° C. The reaction mixture was cooled and extracted with ethyl acetate. The extract was washed with water, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 0.38 g of 1-decylpiperazine as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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